
(2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole-based chalcone derivative that has shown promising results in various biological studies. In
Mecanismo De Acción
The mechanism of action of (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and oxidative stress, which are major contributors to the development of various diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research of (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one. One potential area of interest is in the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, there is a need for the development of new synthetic methods to improve the yield and solubility of this compound, making it more accessible for future research studies.
Conclusion
In conclusion, this compound is a pyrazole-based chalcone derivative that has shown promising results in various scientific research studies. This compound has potential applications in medicinal chemistry, where it has demonstrated significant pharmacological activities. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through a multistep process involving the condensation of 4-ethoxybenzaldehyde with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then subjected to a Claisen-Schmidt condensation with ethyl acetoacetate to yield the final product.
Aplicaciones Científicas De Investigación
(2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one has shown potential applications in various scientific research studies. One of the major areas of interest is in the field of medicinal chemistry, where this compound has demonstrated significant pharmacological activities. Studies have shown that this compound possesses anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
(E)-1-(1,5-dimethylpyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-20-14-8-5-13(6-9-14)7-10-16(19)15-11-17-18(3)12(15)2/h5-11H,4H2,1-3H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVOFJBQKKOCT-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(N(N=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(N(N=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2409678.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide](/img/structure/B2409679.png)
![(1S,2R,5R,6R)-3-Azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B2409680.png)
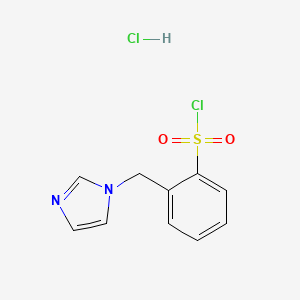
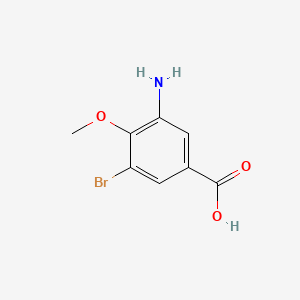
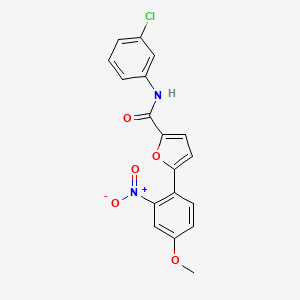
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine](/img/structure/B2409688.png)
![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2409689.png)
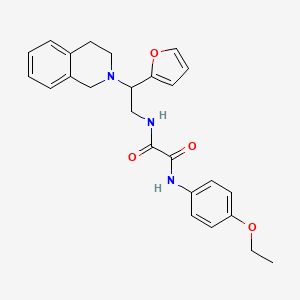
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2409691.png)
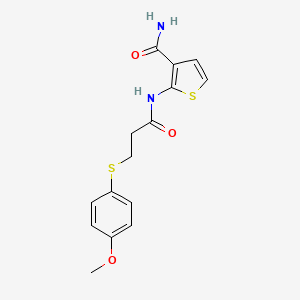
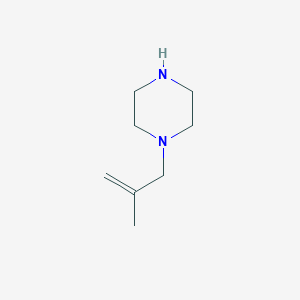
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)
![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)